molecular formula C25H36O5 B158911 Manoalide CAS No. 75088-80-1

Manoalide

Cat. No. B158911
CAS RN: 75088-80-1
M. Wt: 416.5 g/mol
InChI Key: FGJIDQWRRLDGDB-CPIXEKRISA-N
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Description

Manoalide is a potent anti-inflammatory marine natural product . It is a calcium channel blocker with antibiotic, analgesic, and anti-inflammatory effects . It is found in some sponges, including the West Pacific species Luffariella variabilis .


Synthesis Analysis

Manoalide, a marine anti-inflammatory sesterterpenoid, has been synthesized using a 1,2-metallate rearrangement of a higher order cuprate and a Pd0-catalysed carbonylation of an iodo alkene to generate the central dihydropyranone ring .


Molecular Structure Analysis

Manoalide has been shown to irreversibly inhibit phospholipase A2 (PLA2), with the corresponding modification of a selective number of lysine residues . The contributions of the various functional groups incorporated in the gamma-hydroxybutenolide, alpha-hydroxydihydropyran, and trimethylcyclohexenyl ring systems to the efficacy (irreversibility) and potency of this series of inhibitors have been studied .


Chemical Reactions Analysis

Manoalide provides preferential antiproliferation of oral cancer but is non-cytotoxic to normal cells by modulating reactive oxygen species (ROS) and apoptosis . It induces a higher ER expansion and aggresome accumulation of oral cancer than normal cells .

Scientific Research Applications

  • Anti-Leukemic Effect :Manoalide has been studied for its anti-proliferative effects on leukemia cancer cell lines. Research by Lai et al. (2021) found that certain manoalide stereoisomers exhibited potent anti-leukemic activity. The study indicated that manoalide can induce apoptosis in leukemia cells through mitochondrial disruption and reactive oxygen species generation.

  • Antiproliferation in Oral Cancer Cells :Investigations by Wang et al. (2019) revealed that manoalide can inhibit the proliferation of various oral cancer cell lines. The compound's mechanism involves oxidative stress-mediated apoptosis and DNA damage, indicating its potential as an anti-cancer agent.

  • Oxidative Stress and ER Stress in Oral Cancer :A study by Peng et al. (2023) highlighted that manoalide induces oxidative stress and endoplasmic reticulum (ER) stress in oral cancer cells, contributing to its antiproliferative effects. This further supports its potential in cancer therapy.

  • Anti-Allergic Inflammatory Effect :Research by Yeom et al. (2021) identified manoalide as a potential anti-allergic inflammatory agent. The compound was found to significantly reduce the secretion of inflammatory cytokines in human mast cells, suggesting its use in treating allergic inflammations.

  • Inhibition of NLRP3 Inflammasome Activation :Li et al. (2022) discovered that manoalide acts as a selective inhibitor of the NLRP3 inflammasome. This indicates its potential in treating diseases associated with NLRP3 activation, like neuroinflammation and metabolic syndrome.

Safety And Hazards

According to the safety data sheet, Manoalide is toxic if swallowed . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJIDQWRRLDGDB-CPIXEKRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028174
Record name Manoalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manoalide

CAS RN

75088-80-1
Record name Manoalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75088-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manoalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075088801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manoalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANOALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1DK0157K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,660
Citations
A Soriente, MM De Rosa, A Scettri… - Current medicinal …, 1999 - europepmc.org
Manoalide is a potent analgesic and antiinflammatory sesterterpene isolated in 1980 from a marine sponge. The antiinflammatory activity of manoalide is … polar part of manoalide. Of the …
Number of citations: 96 europepmc.org
LA Wheeler, G Sachs, G De Vries, D Goodrum… - Journal of Biological …, 1987 - Elsevier
… of manoalide in non-transformed cells. In the study reported here, we show that manoalide is a Manoalide … Rerecently have shown that manoalide irreversibly binds to bee sults in both …
Number of citations: 85 www.sciencedirect.com
ZK Yao, YH Jean, SC Lin, YC Lai, NF Chen, CC Tseng… - Antioxidants, 2023 - mdpi.com
… and effect of manoalide on OS cells. Our experiments showed that manoalide induced cytotoxicity in 143B and MG63 cells (human osteosarcoma). Treatment with manoalide at …
Number of citations: 6 www.mdpi.com
JH Yeom, HY Kim, JH Lim, KW Yoon… - …, 2021 - Taylor & Francis
… Taken together, our findings indicate manoalide has an anti-allergic inflammatory role, and we propose that manoalide might have potential as a novel anti-allergic inflammatory agent. …
Number of citations: 2 www.tandfonline.com
CF Bennett, S Mong, MA Clarke, LI Kruse… - Biochemical …, 1987 - Elsevier
… inhibition by manoalide of phospholipase … manoalide (IC 5o = 0.12 PM). Extracellular phospholipase AZ from rattlesnake and cobra venom was intermediate in sensitivity to manoalide (…
Number of citations: 69 www.sciencedirect.com
LA WheelerSBlI - researchgate.net
Manoalide is a marine natural product that has antiinflammatory and anti-proliferative … by manoalide in a time-dependent manner with an IC5o of 0.4 PM. The effect of manoalide on …
Number of citations: 0 www.researchgate.net
SJ Piao, HJ Zhang, HY Lu, F Yang… - Journal of natural …, 2011 - ACS Publications
… (7) Besides their anti-inflammatory activity, these acyclic manoalide derivatives also showed … acylic manoalide derivatives, hippolides A–H (1–8), together with two known manoalide …
Number of citations: 48 pubs.acs.org
GX Zhou, TF Molinski - Journal of Asian natural products research, 2006 - Taylor & Francis
… of manoalide have been isolated from the same sponge species or the sponges of the same genus. Manoalide … same γ-hydroxybutenolide group as manoalide but a different structure in …
Number of citations: 26 www.tandfonline.com
M KOBAYASHI, T OKAMOTO, K HAYASHI… - Chemical and …, 1994 - jstage.jst.go.jp
… activity,“ while sew—manoalide inhibits aldose reductase.” … activities of manoalide have been reported, and manoalide is … of manoalide have been carried out and racemic manoalide …
Number of citations: 61 www.jstage.jst.go.jp
KH Lai, BR Peng, YM Hsu, M El-Shazly, YC Du… - Bioorganic …, 2021 - Elsevier
… identification of the structural configuration of manoalide and its derivatives for any future … of manoalide and manoalide-like sesterterpenoids (1–10). These manoalide stereoisomers …
Number of citations: 4 www.sciencedirect.com

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